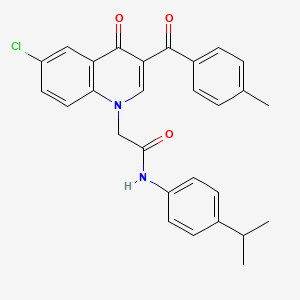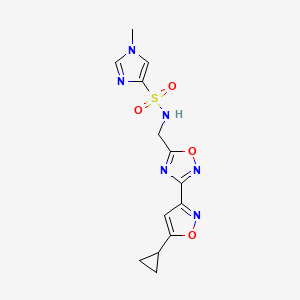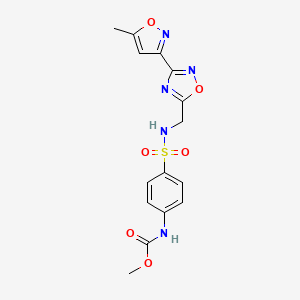
甲基(4-(N-((3-(5-甲基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)磺酰胺)苯基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C15H15N5O6S and its molecular weight is 393.37. The purity is usually 95%.
BenchChem offers high-quality methyl (4-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗菌活性
侯赛因 (2018) 领导的一项研究探索了新型磺酰胺杂化物的合成,包括磺酰胺氨基甲酸酯,通过使 N-取代的 4-异硫氰酸苯基磺酰胺与氨基甲酸乙酯反应。评估了这些化合物的抗菌活性,某些衍生物对测试的细菌表现出显着的活性。该研究突出了此类化合物在抗菌应用中的潜力,并提供了对其分子对接研究的见解,为未来的药物设计奠定了基础 (侯赛因, 2018).
光化学分解
周和摩尔 (1994) 研究了磺胺甲恶唑的光化学分解,其与本研究化合物具有结构相似性,包括 5-甲基异恶唑-3-基成分。他们对磺胺甲恶唑在酸性水溶液中的光敏性和主要光产物的发现有助于了解相关化合物的环境归趋和转化 (周和摩尔, 1994).
新型咔唑偶联物
Verma、Awasthi 和 Jain (2022) 关于合成较新的咔唑偶联物、涉及与氯乙酸乙酯反应以形成包括恶二唑胺在内的衍生物的研究证明了将恶二唑基和异恶唑基引入复杂分子用于生物筛选的多功能性和潜力。这些化合物经过各种表征和生物筛选,强调了药物化学中结构多样性的重要性 (Verma、Awasthi 和 Jain, 2022).
杂环重排
Vivona、Cusmano 和 Macaluso (1977) 关于涉及硫原子的恶二唑和异恶唑重排的研究提供了对这些杂环的化学行为和反应性的基本见解。了解这些重排对于合成和改性含有恶二唑基和异恶唑基单元的复杂分子至关重要,为开发新药和材料提供了途径 (Vivona、Cusmano 和 Macaluso, 1977).
作用机制
Target of Action
Similar compounds based on sulfamethoxazole have been tested for their anticancer and antimicrobial properties
Mode of Action
It’s known that sulfamethoxazole derivatives can have anticancer effects . They may interact with cancer cells, disrupting their growth and proliferation. The compound’s antimicrobial properties could be due to its interaction with bacterial cells, inhibiting their growth or killing them directly .
Biochemical Pathways
Based on its potential anticancer and antimicrobial properties, it might interfere with the biochemical pathways involved in cell growth and proliferation in cancer cells, and it might disrupt essential metabolic pathways in microbes .
Pharmacokinetics
A major type of sulfamethoxazole detected in urine is its derivative n4-acetyl, which is produced during metabolism . This suggests that this compound might also undergo metabolism to form derivatives that can be excreted in the urine.
Result of Action
Based on the potential anticancer and antimicrobial properties of similar compounds, it’s plausible that this compound could inhibit the growth of cancer cells and microbes .
Action Environment
The action environment of this compound can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity. For instance, the presence of DMSO resulted in the formation of a form of a similar compound, where the solvent molecule disrupted amide-amide interactions . This suggests that the action environment can significantly influence the behavior and efficacy of this compound.
属性
IUPAC Name |
methyl N-[4-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O6S/c1-9-7-12(19-25-9)14-18-13(26-20-14)8-16-27(22,23)11-5-3-10(4-6-11)17-15(21)24-2/h3-7,16H,8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQKNCWINKBRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-Indazol-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2894816.png)
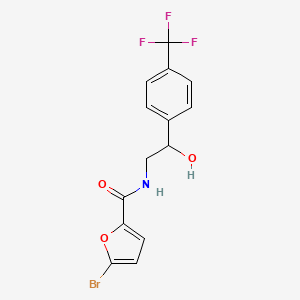
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2894820.png)
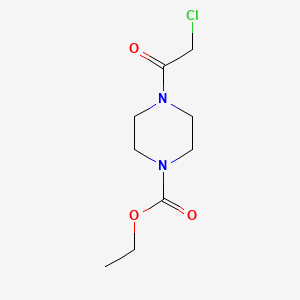
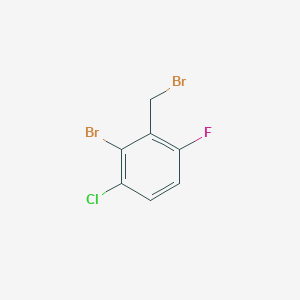

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2894826.png)
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2894827.png)
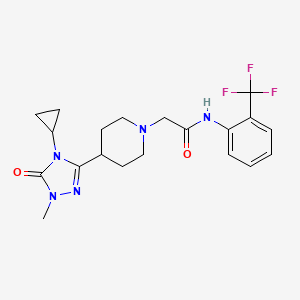

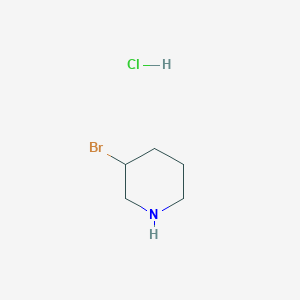
![3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894834.png)
